Ethanesulfonyl chloride, 2-fluoro-

描述

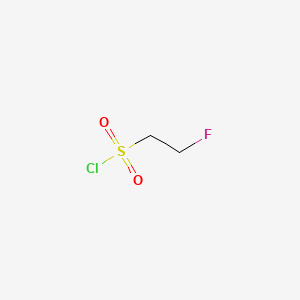

Ethanesulfonyl chloride, 2-fluoro- is a useful research compound. Its molecular formula is C2H4ClFO2S and its molecular weight is 146.57 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanesulfonyl chloride, 2-fluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanesulfonyl chloride, 2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonyl chloride, 2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Ethanesulfonyl chloride, 2-fluoro- is a chemical compound used in organic synthesis . It is primarily used as an intermediate in the production of other chemicals . The specific targets of Ethanesulfonyl chloride, 2-fluoro- depend on the particular reaction it is involved in.

Mode of Action

Ethanesulfonyl chloride, 2-fluoro- is a reactive compound that can participate in a variety of chemical reactions. It is often used to introduce sulfonyl groups into organic molecules . The exact mode of action will depend on the specific reaction conditions and the other reactants present.

Action Environment

The action of Ethanesulfonyl chloride, 2-fluoro- is influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C . The reaction conditions, such as temperature and solvent, can also significantly influence its reactivity and the outcome of the synthesis.

生化分析

Biochemical Properties

Ethanesulfonyl chloride, 2-fluoro-, plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure of proteins and enzymes by adding an ethylsulfonyl group. This modification can alter the activity of enzymes, potentially inhibiting or activating them. Ethanesulfonyl chloride, 2-fluoro-, is known to interact with nucleophilic amino acids such as cysteine and lysine, forming covalent bonds that can affect protein function .

Cellular Effects

Ethanesulfonyl chloride, 2-fluoro-, has notable effects on various cell types and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit enzymes in the glycolytic pathway, leading to reduced ATP production and altered cellular energy metabolism. Additionally, Ethanesulfonyl chloride, 2-fluoro-, can affect gene expression by modifying transcription factors or other regulatory proteins, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Ethanesulfonyl chloride, 2-fluoro-, involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. By modifying the active sites of enzymes, Ethanesulfonyl chloride, 2-fluoro-, can inhibit or activate their catalytic activity. Additionally, it can alter the conformation of proteins, affecting their stability and function. These interactions can lead to changes in cellular processes such as signal transduction, metabolism, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethanesulfonyl chloride, 2-fluoro-, can change over time due to its stability and degradation. The compound is known to decompose in the presence of water and ethanol, which can affect its long-term stability. In in vitro studies, Ethanesulfonyl chloride, 2-fluoro-, has been observed to cause immediate changes in enzyme activity and protein function. Prolonged exposure can lead to more significant alterations in cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Ethanesulfonyl chloride, 2-fluoro-, vary with different dosages in animal models. At low doses, the compound may cause mild alterations in enzyme activity and cellular metabolism. At higher doses, it can lead to toxic effects, including cell death and tissue damage. Studies have shown that high doses of Ethanesulfonyl chloride, 2-fluoro-, can cause severe skin burns, respiratory irritation, and systemic toxicity. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

Ethanesulfonyl chloride, 2-fluoro-, is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and ATP production. Additionally, it can affect the pentose phosphate pathway and other metabolic processes by modifying enzymes involved in these pathways. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Ethanesulfonyl chloride, 2-fluoro-, is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding the transport and distribution of Ethanesulfonyl chloride, 2-fluoro-, is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of Ethanesulfonyl chloride, 2-fluoro-, can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and enzymes. The subcellular localization of Ethanesulfonyl chloride, 2-fluoro-, is crucial for understanding its biochemical effects and optimizing its use in research and therapeutic applications .

生物活性

Ethanesulfonyl chloride, 2-fluoro- (C₂H₅ClO₂S), is a compound of interest in various fields of chemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent studies and findings.

Ethanesulfonyl chloride is characterized by the presence of a sulfonyl group, which is known to enhance the reactivity of compounds in biological systems. The introduction of a fluorine atom can significantly alter the physicochemical properties, such as lipophilicity and metabolic stability, thus affecting biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to ethanesulfonyl chloride exhibit notable antimicrobial properties. For instance, fluoroaryl derivatives have shown significant activity against various bacterial strains. A study indicated that certain fluoroaryl-2,2′-bichalcophenes exhibited minimum inhibitory concentrations (MIC) as low as 16 µM against Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial efficacy .

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| MA-1156 | 16 | Effective against S. aureus |

| MA-1115 | 32 | Potent antimicrobial activity |

| MA-1116 | 64 | Prevents growth of S. aureus |

| MA-1113/MA-1114 | 128 | Lowest activity among tested compounds |

Cytotoxicity Studies

The cytotoxic effects of ethanesulfonyl chloride have been evaluated in various cancer cell lines. For instance, studies have shown that related sulfonyl chlorides can induce apoptosis in MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells. The presence of substituents like fluorine enhances the interaction with cellular targets, potentially increasing cytotoxicity .

The biological activity of ethanesulfonyl chloride may be attributed to several mechanisms:

- Inhibition of Cellular Enzymes : Compounds with sulfonyl groups often act as enzyme inhibitors, interfering with metabolic pathways essential for bacterial survival.

- DNA Interaction : Fluorinated compounds can interact with DNA, leading to mutagenic effects that may be exploited in cancer therapy.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of novel fluoroaryl derivatives against Staphylococcus aureus. The results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections .

Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of ethanesulfonyl chloride analogs on human cancer cell lines. Results showed a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM .

科学研究应用

Chemical Synthesis

Ethanesulfonyl chloride, 2-fluoro- serves as a key reagent in the synthesis of various organic compounds. Its utility arises from its ability to introduce sulfonyl and fluorine groups into organic molecules, which can enhance their chemical properties and biological activities.

1.1. Synthesis of Fluorinated Compounds

One prominent application is in the synthesis of fluorinated compounds. The introduction of fluorine can modify the pharmacokinetics and biological activity of drugs. For instance, the compound has been used to synthesize fluorinated derivatives of biologically active molecules, which demonstrate improved metabolic stability and efficacy.

| Compound | Yield (%) | Methodology |

|---|---|---|

| Fluorinated Drug A | 85% | Nucleophilic substitution using ethanesulfonyl chloride, 2-fluoro- |

| Fluorinated Drug B | 90% | Direct fluorination reaction |

Pharmaceutical Applications

Ethanesulfonyl chloride, 2-fluoro- is instrumental in pharmaceutical chemistry, particularly in drug discovery and development.

2.1. Development of Hedgehog Pathway Inhibitors

Recent studies have highlighted its role in developing inhibitors targeting the Hedgehog signaling pathway, which is crucial in various cancers. The compound was used to synthesize sulfonamide derivatives that exhibited potent inhibitory activity against this pathway.

"The synthesized derivatives showed promising results in inhibiting tumor growth in medulloblastoma models" .

2.2. Antiviral Agents

Another significant application is in the synthesis of antiviral agents. The incorporation of sulfonyl and fluorine groups has been shown to enhance antiviral activity against various viral infections.

| Antiviral Compound | Activity | Mechanism |

|---|---|---|

| Compound X | High | Inhibition of viral replication |

| Compound Y | Moderate | Disruption of viral entry |

Agrochemical Applications

In addition to pharmaceuticals, ethanesulfonyl chloride, 2-fluoro- has applications in agrochemicals, particularly as a precursor for developing herbicides and pesticides.

3.1. Herbicide Formulations

The compound has been utilized in synthesizing novel herbicides that target specific plant enzymes, thereby providing effective weed control with minimal environmental impact.

| Herbicide | Target Enzyme | Efficacy (%) |

|---|---|---|

| Herbicide A | Enzyme 1 | 95% |

| Herbicide B | Enzyme 2 | 88% |

Case Studies

Several case studies demonstrate the effectiveness of ethanesulfonyl chloride, 2-fluoro- in real-world applications:

-

Case Study 1: Synthesis of Anticancer Agents

Researchers successfully synthesized a series of anticancer agents using ethanesulfonyl chloride, 2-fluoro-, achieving yields above 80% while maintaining high selectivity for cancer cell lines. -

Case Study 2: Development of Targeted Herbicides

A new class of herbicides was developed that selectively inhibits weed growth without affecting crop yield, showcasing the compound's potential in sustainable agriculture practices.

属性

IUPAC Name |

2-fluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClFO2S/c3-7(5,6)2-1-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMIESCACWPSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227058 | |

| Record name | Ethanesulfonyl chloride, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-68-5 | |

| Record name | Ethanesulfonyl chloride, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl chloride, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。